Deacetylcolchiceine

Description

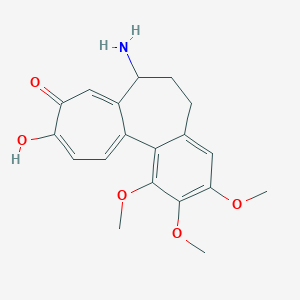

Structure

3D Structure

Properties

IUPAC Name |

7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-23-16-8-10-4-6-13(20)12-9-15(22)14(21)7-5-11(12)17(10)19(25-3)18(16)24-2/h5,7-9,13H,4,6,20H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVWPZRYDQROLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875143 | |

| Record name | TRIMETHYLCOLCHICINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3482-37-9 | |

| Record name | Deacetylcolchiceine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Deacetylcolchiceine: A Technical Guide to its Mechanism of Action as a Microtubule-Targeting Agent

Abstract

Deacetylcolchiceine, a significant metabolite and analog of colchicine, has garnered considerable interest within the scientific community for its potent antimitotic and pro-apoptotic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of this compound. We will dissect its primary interaction with tubulin, the subsequent disruption of microtubule dynamics, and the downstream cellular consequences, namely cell cycle arrest and the induction of apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, supported by detailed experimental protocols and data interpretation.

Introduction: this compound in the Context of Colchicine Analogs

Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has a long history of medicinal use, most notably in the treatment of gout. Its potent anti-inflammatory and antimitotic effects stem from its ability to disrupt microtubule function. This compound is a key derivative of colchicine, differing by the absence of the acetyl group on the B-ring's amino substituent. This seemingly minor structural modification has significant implications for its binding kinetics and biological activity. While sharing the fundamental mechanism of tubulin binding with its parent compound, this compound exhibits distinct properties that make it a valuable tool for studying microtubule dynamics and a potential therapeutic agent in its own right. Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives, highlighting their potential as cytotoxic and antimitotic compounds.

The Primary Molecular Target: Interaction with Tubulin

The cornerstone of this compound's mechanism of action is its direct interaction with tubulin, the heterodimeric protein subunit of microtubules. This interaction is non-covalent and leads to the inhibition of microtubule polymerization, a critical process for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.

Binding Site and Affinity

This compound binds to the colchicine-binding site on the β-tubulin subunit, at the interface between the α- and β-tubulin monomers within the heterodimer. This binding site is distinct from those of other microtubule-targeting agents like taxanes and vinca alkaloids. The binding of this compound induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.

Binding Kinetics: A Comparative Perspective with Colchicine

A key differentiator between this compound and colchicine lies in their binding kinetics. This compound exhibits a faster association rate with tubulin compared to colchicine. This difference is attributed to the absence of the N-acyl group on the B-ring, which in colchicine, is thought to create steric hindrance and slow down the binding process[3]. The binding of this compound to tubulin isoforms is described as a two-step process: a rapid initial reversible binding followed by a slower conformational change that results in a stable complex[4].

| Compound | Relative Binding Rate | Key Structural Feature | Reference |

| This compound | Faster | Lacks N-acyl group at C-7 | [3] |

| Colchicine | Slower | Contains N-acyl group at C-7 | [3] |

This kinetic difference is a crucial consideration in experimental design and in the interpretation of structure-activity relationship studies.

Visualization of the this compound-Tubulin Interaction

The following diagram illustrates the binding of this compound to the tubulin heterodimer and the subsequent inhibition of microtubule assembly.

Caption: this compound binds to β-tubulin, inhibiting microtubule polymerization.

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule polymerization by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis. These downstream effects are the basis of its potent anticancer activity.

Cell Cycle Arrest at the G2/M Phase

Microtubules are essential components of the mitotic spindle, which is responsible for the proper segregation of chromosomes during cell division. By disrupting microtubule dynamics, this compound activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC ensures that all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase.

Activation of the SAC by this compound leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. This inhibition prevents the degradation of key cell cycle proteins, including cyclin B and securin, thereby arresting the cell cycle at the G2/M transition. While direct studies on this compound's effect on SAC proteins are limited, it is well-established that microtubule-targeting agents lead to the recruitment of checkpoint proteins like Mad2 and BubR1 to unattached kinetochores, which is a key step in SAC activation[5][6][7][8].

The sustained arrest in mitosis ultimately triggers downstream apoptotic pathways.

Induction of Apoptosis: The Intrinsic Pathway

Prolonged mitotic arrest induced by this compound is a potent trigger for apoptosis, or programmed cell death. The primary mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

The disruption of the mitotic spindle and the ensuing cellular stress lead to changes in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family[9][10][11][12][13]. While specific studies on this compound are needed, it is hypothesized that the mitotic arrest leads to the activation of pro-apoptotic BH3-only proteins, which in turn activate the effector proteins Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.

Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates[5]. Studies on colchicine have demonstrated the activation of caspase-3 in response to treatment, a finding that is likely translatable to this compound[14].

Visualization of the Downstream Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to cell cycle arrest and apoptosis.

Caption: Downstream signaling from tubulin inhibition to apoptosis.

Quantitative Efficacy Data

The antiproliferative activity of this compound and its derivatives has been evaluated in various cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are a key measure of its potency.

| Compound | Cell Line | IC50 (nM) | Reference |

| N-Deacetyl-N-formylcolchiceine | A549 (Lung) | 32.61 | [15][16][17] |

| N-Deacetyl-N-formylcolchiceine | HCT116 (Colon) | 45.73 | [15][16][17] |

| N-Deacetyl-N-formylcolchiceine | MCF7 (Breast) | 100.28 | [15][16][17] |

| N-Deacetyl-N-formylcolchiceine | PC-3 (Prostate) | 67.42 | [15][16][17] |

Note: Data for N-Deacetyl-N-formylcolchiceine is presented as a close analog of this compound. Further studies are needed to establish the precise IC50 values for this compound across a broader panel of cell lines.

Key Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay quantitatively measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

This compound stock solution (in DMSO)

-

Positive control: Paclitaxel (polymerization enhancer)

-

Negative control: Nocodazole (polymerization inhibitor)

-

96-well, black, flat-bottom microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Tubulin Solution: On ice, prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye.

-

Compound Preparation: Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare solutions of the positive and negative controls.

-

Assay Setup: To the wells of a pre-warmed (37°C) 96-well plate, add 5 µL of the compound dilutions or controls.

-

Initiation of Polymerization: Add 45 µL of the tubulin solution to each well to initiate the polymerization reaction.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of this compound can be quantified by comparing the polymerization rate and the maximum polymer mass to the vehicle control. Calculate the IC50 value from a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

RNase A solution (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence of PI.

-

Data Interpretation: The resulting DNA histograms are analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of the executioner caspase-3, a key marker of apoptosis, in cell lysates.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer

-

Assay buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

DTT

-

96-well, black, flat-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Cell Treatment: Treat cells with this compound to induce apoptosis. Include an untreated control.

-

Cell Lysis: Harvest the cells and lyse them using the provided cell lysis buffer on ice.

-

Lysate Preparation: Centrifuge the lysates to pellet the cell debris and collect the supernatant.

-

Assay Reaction: In a 96-well plate, add a specific amount of cell lysate to each well. Prepare a reaction mix containing the assay buffer, DTT, and the caspase-3 substrate. Add the reaction mix to each well.

-

Incubation: Incubate the plate at 37°C in the dark for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~380 nm and emission at ~440 nm.

-

Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity in the sample. Compare the fluorescence of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Conclusion and Future Directions

This compound exerts its potent biological effects primarily through the inhibition of tubulin polymerization. This leads to a cascade of events including the disruption of the mitotic spindle, activation of the spindle assembly checkpoint, and subsequent cell cycle arrest at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, mediated by the activation of caspases.

While the fundamental mechanism of action is well-established, several areas warrant further investigation. A more precise determination of the binding affinity (Kd) of this compound for different tubulin isotypes would provide a more complete understanding of its molecular interactions. Furthermore, detailed studies on the specific molecular players in the this compound-induced cell cycle arrest (e.g., specific cyclins, CDKs, and SAC proteins) and apoptosis (e.g., specific Bcl-2 family members) would provide a more nuanced picture of its downstream signaling pathways.

The information and protocols presented in this technical guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop novel anticancer strategies targeting the microtubule network.

References

-

B ring regulation of colchicine binding kinetics and fluorescence. (n.d.). PubMed. [Link]

-

Photoaffinity labeling of tubulin with (2-nitro-4-azidophenyl)deacetylcolchicine: direct evidence for two colchicine binding sites. (1989). Biochemistry, 28(21), 8564–8573. [Link]

-

Caspase Activity Assay. (n.d.). Creative Bioarray. [Link]

-

Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. (2022). STAR Protocols, 3(2), 101292. [Link]

-

Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development. (n.d.). Ace Therapeutics. [Link]

-

Which is the best protocol for caspase-3 activity detection in vitro? (2014). ResearchGate. [Link]

-

Colchicine-Induced Apoptosis Was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells. (2006). Journal of Health Science, 52(6), 759-764. [Link]

-

Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2011). Methods in Molecular Biology, 777, 125-141. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]

-

Interaction of desacetamidocolchicine, a fast binding analogue of colchicine with isotypically pure tubulin dimers alpha beta II, alpha beta III, and alpha beta IV. (1994). The Journal of Biological Chemistry, 269(14), 10324–10329. [Link]

-

Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. (2021). Frontiers in Cell and Developmental Biology, 9, 743499. [Link]

-

Effect of colchicine binding on the reversible dissociation of the tubulin dimer. (1982). Biochemistry, 21(10), 2478–2486. [Link]

-

Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations. (2014). PLOS ONE, 9(5), e96041. [Link]

-

The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2018). Cell & Bioscience, 8, 31. [Link]

-

Mammalian mad2 and bub1/bubR1 recognize distinct spindle-attachment and kinetochore-tension checkpoints. (2001). Proceedings of the National Academy of Sciences of the United States of America, 98(8), 4492–4497. [Link]

-

Deacetylation of the mitotic checkpoint protein BubR1 at lysine 250 by SIRT2 and subsequent effects on BubR1 degradation during the prometaphase/anaphase transition. (2015). Cell Cycle, 14(1), 89–98. [Link]

-

Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? (2000). Genes & Development, 14(11), 1303–1314. [Link]

-

Catalytic Assembly of the Mitotic Checkpoint Inhibitor BubR1-Cdc20 by Mad2-induced Functional Switch in Cdc20. (2011). Molecular Cell, 41(3), 294–305. [Link]

-

Checkpoint Protein BubR1 Acts Synergistically with Mad2 to Inhibit Anaphase-promoting Complex. (2001). Molecular Biology of the Cell, 12(7), 2079–2091. [Link]

-

Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer. (2020). Cancers, 12(7), 1898. [Link]

-

Bcl-2 family – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Mad2 and BubR1 Function in a Single Checkpoint Pathway that Responds to a Loss of Tension. (2002). Molecular Biology of the Cell, 13(10), 3600–3612. [Link]

-

Anti-apoptotic BCL-2 family proteins in acute neural injury. (2015). Frontiers in Cellular Neuroscience, 9, 389. [Link]

Sources

- 1. Photoaffinity labeling of tubulin with (2-nitro-4-azidophenyl)deacetylcolchicine: direct evidence for two colchicine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations | PLOS One [journals.plos.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Interaction of desacetamidocolchicine, a fast binding analogue of colchicine with isotypically pure tubulin dimers alpha beta II, alpha beta III, and alpha beta IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mammalian mad2 and bub1/bubR1 recognize distinct spindle-attachment and kinetochore-tension checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic Assembly of the Mitotic Checkpoint Inhibitor BubR1-Cdc20 by Mad2-induced Functional Switch in Cdc20 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Checkpoint Protein BubR1 Acts Synergistically with Mad2 to Inhibit Anaphase-promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scholarly Article or Book Chapter | Mad2 and BubR1 Function in a Single Checkpoint Pathway that Responds to a Loss of Tension | ID: 9c67wt83v | Carolina Digital Repository [cdr.lib.unc.edu]

- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Anti-apoptotic BCL-2 family proteins in acute neural injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. maxanim.com [maxanim.com]

- 15. N-Deacetyl-N-formylcolchicine_TargetMol [targetmol.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

Deacetylcolchiceine: A Technical Guide to its Biological Activity and Therapeutic Potential

Abstract

Deacetylcolchiceine, a significant metabolite and derivative of colchicine, has emerged as a molecule of substantial interest in pharmacology and drug development. While sharing the core tubulin-binding mechanism of its parent compound, this compound and its analogues exhibit a distinct biological activity profile, characterized by potent anticancer and anti-inflammatory properties, often with a potentially improved therapeutic window. This in-depth technical guide provides a comprehensive exploration of the biological activity of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its molecular mechanisms of action, supported by quantitative data, and provide detailed protocols for its experimental evaluation. This guide aims to be a definitive resource, fostering a deeper understanding of this compound's potential and guiding future research and development efforts.

Introduction: Beyond Colchicine - The Emergence of this compound

Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has a long-standing history in medicine, primarily for the treatment of gout and Familial Mediterranean Fever.[1] Its potent anti-inflammatory effects are a consequence of its ability to disrupt microtubule function in immune cells. However, the clinical utility of colchicine is hampered by its narrow therapeutic index and significant toxicity.[1] This has driven the exploration of its derivatives, with this compound (also known as N-deacetylcolchicine) being a focal point of this research.

This compound is a primary metabolite of colchicine, formed by the removal of the acetyl group from the B-ring of the colchicine molecule. This seemingly minor structural modification has profound implications for its biological activity, influencing its binding kinetics to tubulin and its overall pharmacological profile. This guide will dissect the multifaceted biological activities of this compound, providing a granular view of its mechanism of action and therapeutic promise.

The Core Mechanism: Disruption of Microtubule Dynamics

The fundamental mechanism underpinning the biological activity of this compound is its interaction with tubulin, the heterodimeric protein that polymerizes to form microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape.

Binding to the Colchicine Site on β-Tubulin

This compound, like colchicine, binds to the colchicine-binding site on the β-tubulin subunit.[1] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the destabilization and disassembly of existing microtubules. The interaction with the colchicine-binding site is a critical determinant of the antimitotic and anti-inflammatory effects of these compounds.

Comparative Binding Affinity and Kinetics

While both this compound and colchicine target the same site, their binding affinities and kinetics can differ. Studies on this compound analogues have shown that modifications at the C-7 position of the B-ring can influence binding to tubulin. For instance, desacetamidocolchicine (DAAC), which lacks the entire acetamido group, exhibits faster binding to tubulin compared to colchicine, while still retaining potent antimitotic properties.

The binding affinity of this compound and its derivatives can also vary among different tubulin isotypes. This differential affinity is a crucial area of research, as certain tubulin isotypes are overexpressed in cancer cells, opening avenues for the development of more selective and less toxic anticancer agents.[2] Computational modeling and experimental studies have begun to elucidate these isotype-specific interactions, providing a roadmap for the rational design of next-generation tubulin inhibitors.[2]

Anticancer Activity: A Multifaceted Assault on Tumor Cells

The potent antimitotic activity of this compound makes it a compelling candidate for cancer therapy. By disrupting microtubule dynamics, this compound triggers a cascade of events that ultimately lead to cancer cell death.

Cell Cycle Arrest at the G2/M Phase

The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division, is a primary consequence of this compound treatment. This leads to the arrest of cancer cells in the G2/M phase of the cell cycle, preventing their proliferation.

Induction of Apoptosis: The Programmed Cell Death Cascade

Prolonged mitotic arrest induced by this compound ultimately triggers apoptosis, or programmed cell death. This process is orchestrated by a complex network of signaling pathways, broadly categorized as the intrinsic and extrinsic pathways, both of which can be activated by microtubule disruption.

The intrinsic pathway is a major route for this compound-induced apoptosis. Disruption of the microtubule network leads to cellular stress, which in turn activates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria, where they promote the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.[3]

While the intrinsic pathway is predominant, the extrinsic pathway can also contribute to this compound-induced apoptosis. This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. While direct activation of death receptors by this compound is not the primary mechanism, the cellular stress induced by microtubule disruption can sensitize cells to extrinsic apoptotic signals.

Figure 1. Intrinsic apoptotic pathway induced by this compound.

Quantitative Efficacy in Cancer Cell Lines

The cytotoxic effects of this compound and its derivatives have been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| N-Deacetyl-N-formylcolchicine | Various | Lung and other solid tumors | 32.61 - 100.28 | [4] |

| 7-deacetyl-10-n-buthylthiocolchicine | SKOV-3 | Ovarian Cancer | Significantly higher than colchicine | [4] |

| 7-deacetyl-10-i-propylthiocolchicine | SKOV-3 | Ovarian Cancer | Significantly higher than colchicine | [4] |

Table 1: Cytotoxic Activity (IC50) of this compound Derivatives in Human Cancer Cell Lines.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

The anti-inflammatory properties of colchicine are well-established, and this compound is believed to share a similar mechanism of action, primarily through the inhibition of the NLRP3 inflammasome.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune response. Its activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[5] Microtubules are essential for the assembly and activation of the NLRP3 inflammasome.[6] By disrupting microtubule polymerization, this compound can effectively inhibit the formation and activation of the NLRP3 inflammasome, thereby reducing the production of key pro-inflammatory cytokines.[6][7]

Downregulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. While direct inhibition of NF-κB by this compound is still an area of active investigation, the disruption of microtubule-dependent signaling pathways can indirectly lead to the downregulation of NF-κB activity. For instance, the inhibition of IκB kinase (IKK), an upstream activator of NF-κB, has been shown to reduce inflammation.[8][9] The interplay between microtubule integrity and NF-κB signaling is complex, and further research is needed to fully elucidate the specific effects of this compound on this pathway.

Figure 2. Anti-inflammatory mechanisms of this compound.

Experimental Protocols for Evaluating Biological Activity

To facilitate further research into the biological activities of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Tubulin Polymerization Assay

This assay is fundamental for assessing the direct effect of this compound on tubulin polymerization.

Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in turbidity (absorbance at 340 nm) or fluorescence over time at 37°C. Inhibitors of polymerization will reduce the rate and extent of this increase.

Protocol:

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., 2 mg/mL) in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) containing 1 mM GTP. Keep on ice.

-

Prepare stock solutions of this compound and control compounds (e.g., colchicine as a positive inhibitor, paclitaxel as a positive enhancer) in an appropriate solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a pre-warmed 96-well plate, add the test compounds at various concentrations. Include vehicle controls (solvent only).

-

To initiate the reaction, add the cold tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot the absorbance or fluorescence intensity against time for each concentration.

-

Determine the initial rate of polymerization and the maximum polymer mass for each condition.

-

Calculate the IC50 value for the inhibition of tubulin polymerization.

-

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound. Include vehicle controls.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value.

-

Clinical Landscape and Future Directions

While preclinical studies have demonstrated the significant therapeutic potential of this compound and its derivatives, their clinical development is still in its early stages. To date, there are no large-scale clinical trials specifically focused on this compound for cancer or inflammatory diseases. However, the extensive clinical experience with colchicine provides a valuable foundation for the future clinical investigation of its derivatives.[10][11]

Recent clinical trials with colchicine have shown promising results in cardiovascular diseases, highlighting the therapeutic potential of targeting inflammation in these conditions.[5] These findings provide a strong rationale for exploring the clinical utility of this compound, which may offer a better safety profile.

The future of this compound research lies in several key areas:

-

Rational Drug Design: Leveraging the understanding of tubulin isotype-specific binding to design novel this compound derivatives with enhanced selectivity for cancer cells.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents to overcome drug resistance and improve therapeutic outcomes.

-

Advanced Drug Delivery Systems: Developing targeted delivery systems to enhance the accumulation of this compound in tumor tissues or sites of inflammation, thereby minimizing systemic toxicity.

-

Clinical Translation: Conducting well-designed clinical trials to evaluate the safety and efficacy of promising this compound derivatives in patients with cancer and inflammatory diseases.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics with potent anticancer and anti-inflammatory activities. Its ability to disrupt microtubule dynamics, leading to cell cycle arrest, apoptosis, and inhibition of the NLRP3 inflammasome, provides a strong mechanistic basis for its therapeutic potential. While further research, particularly in the clinical setting, is required to fully realize its promise, the in-depth understanding of its biological activity outlined in this guide provides a solid foundation for future investigations. The continued exploration of this compound and its derivatives holds the potential to deliver safer and more effective treatments for a range of debilitating diseases.

References

-

Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. [Link]

-

Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential. MDPI. [Link]

-

Potential anticancer role of colchicine-based derivatives: an overview. PubMed. [Link]

-

Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. PubMed Central. [Link]

-

Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations. PLOS One. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

-

Novel Colchicine Derivatives and their Anti-cancer Activity. Bentham Science Publishers. [Link]

-

The Therapeutic Potential of the Ancient Drug Colchicine. American College of Cardiology. [Link]

-

Novel Colchicine Derivatives and their Anti-cancer Activity | Request PDF. ResearchGate. [Link]

-

Novel Colchicine Derivatives and their Anti-cancer Activity. PubMed. [Link]

-

Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. PubMed Central. [Link]

-

Half-maximal inhibitory concentration (IC50) values of TCD and colchicine, indicating their cytotoxic effects in hepatocellular carcinoma (HCC) cell lines. ResearchGate. [Link]

-

The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. PMC. [Link]

-

Photoaffinity labeling of tubulin with (2-nitro-4-azidophenyl)deacetylcolchicine: direct evidence for two colchicine binding sites. PubMed. [Link]

-

Colchicine: An Ancient Drug with Modern Uses. The Rheumatologist. [Link]

-

Study on Colchicine for Treating Patients with Inflammatory Cardiomyopathy. CliniCalTrials.gov. [Link]

-

High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. Nature. [Link]

-

Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo. PubMed. [Link]

-

Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid. PubMed. [Link]

-

Mechanism of action of colchicine on the NLRP3 inflammasome. A The... ResearchGate. [Link]

-

Novel small molecule inhibition of IKK/NF-κB activation reduces markers of senescence and improves healthspan in mouse models of aging. PubMed. [Link]

-

New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases. Open Exploration Publishing. [Link]

-

NLRP3 inflammasome formation and therapeutic implications of colchicine... ResearchGate. [Link]

-

Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis. Wiley Online Library. [Link]

-

Anti‐inflammatory mechanisms and research progress of colchicine in atherosclerotic therapy. PMC. [Link]

-

Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3. NIH. [Link]

-

Inhibition of NF-κB Activation by a Novel IKK Inhibitor Reduces the Severity of Experimental Autoimmune Myocarditis via Suppression of T-cell Activation. PubMed. [Link]

-

Procaspase-3 Activation – Hergenrother Lab. University of Illinois. [Link]

-

Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy. PubMed Central. [Link]

-

Colchicine reduces the activation of NLRP3 inflammasome in COVID-19 patients. NIH. [Link]

-

Inhibition of NF-kappaB activation by the histone deacetylase inhibitor 4-Me2N-BAVAH induces an early G1 cell cycle arrest in primary hepatocytes. PubMed. [Link]

-

Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development. PubMed. [Link]

-

Caspase 3/caspase-activated DNase promote cell differentiation by inducing DNA strand breaks. PMC. [Link]

-

The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. PMC. [Link]

-

Apoptosis Regulators Bcl-2 and Caspase-3. MDPI. [Link]

-

Bcl-2 and Bax regulation of apoptosis in germ cells during prenatal oogenesis in the mouse embryo. PubMed. [Link]

-

Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide. Dove Medical Press. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. N-Deacetyl-N-formylcolchicine_TargetMol [targetmol.com]

- 5. Anti‐inflammatory mechanisms and research progress of colchicine in atherosclerotic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of NF-κB activation by a novel IKK inhibitor reduces the severity of experimental autoimmune myocarditis via suppression of T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]

- 11. Colchicine: An Ancient Drug with Modern Uses - The Rheumatologist [the-rheumatologist.org]

An In-depth Technical Guide to the Synthesis of Deacetylcolchiceine from Colchicine

Introduction: The Significance of Deacetylcolchiceine in Drug Discovery

Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), is a potent anti-mitotic agent that has been used for centuries to treat gouty arthritis.[1][2] Its mechanism of action involves binding to tubulin, which disrupts microtubule polymerization and inhibits various cellular processes, including mitosis and neutrophil migration.[1][3] While effective, colchicine possesses a narrow therapeutic index, and its clinical use can be limited by toxicity.[4] This has spurred significant interest in the synthesis and evaluation of colchicine derivatives to develop analogs with improved therapeutic profiles, such as enhanced anticancer activity and reduced toxicity.[5]

This compound, also known as N-deacetylcolchicine, is a key intermediate in the synthesis of a wide array of colchicine analogs. The removal of the acetyl group at the C-7 position exposes a primary amine that serves as a versatile handle for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR). This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound from colchicine, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.

The Chemical Transformation: Acid-Catalyzed Hydrolysis of the Amide Bond

The conversion of colchicine to this compound is achieved through the hydrolysis of the acetamido group at the C-7 position. This reaction is typically carried out under acidic conditions, which facilitate the cleavage of the resilient amide bond.[5]

Mechanism of Acid-Catalyzed Amide Hydrolysis

The acid-catalyzed hydrolysis of an amide is a well-established reaction in organic chemistry.[1][6] The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the acetamido group by a strong acid, such as hydrochloric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7] It is important to note that the amide nitrogen is not significantly basic due to the delocalization of its lone pair of electrons into the carbonyl group through resonance.[7]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the amino group. This is a crucial step as it converts the amino group into a better leaving group (ammonia or a primary amine).

-

Elimination of the Leaving Group: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the expulsion of the protonated amino group as a neutral amine (in this case, the primary amine of this compound) and acetic acid.

-

Deprotonation: The resulting protonated carbonyl of the carboxylic acid is deprotonated by a water molecule or the conjugate base of the acid catalyst to yield the final carboxylic acid product and regenerate the acid catalyst.

In the context of colchicine, the acidic conditions also ensure that the newly formed primary amine on this compound is protonated, which prevents it from participating in any undesired side reactions.[7]

Diagram of the Reaction Pathway

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Determination of the antimitotic agents N-desacetylcolchicine, demecolcine and colchicine in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Alkylthiocolchicines and N-deacetyl-alkylthiocolchicines and their antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

Deacetylcolchiceine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Abstract

Deacetylcolchiceine, a key analogue of colchicine, serves as a pivotal scaffold in the design of novel antimitotic agents. Its interaction with tubulin, a fundamental component of the cellular cytoskeleton, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a compound of significant interest in oncology research. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental choices in analog design, present self-validating protocols for biological evaluation, and ground our discussion in authoritative references. Through detailed diagrams, data-rich tables, and step-by-step methodologies, this guide aims to illuminate the path for the rational design of next-generation tubulin inhibitors based on the this compound framework.

Introduction: The Significance of the Colchicine Binding Site and the Emergence of this compound

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, motility, and intracellular transport.[1][2] Their critical role in mitosis has made them a prime target for the development of anticancer therapeutics.[2][3] Agents that interfere with microtubule dynamics can be broadly categorized as microtubule-stabilizing or -destabilizing agents.[2] Colchicine is a well-known microtubule-destabilizing agent that binds to the β-subunit of tubulin at a specific site, now famously known as the colchicine binding site.[1][2] This binding event inhibits tubulin polymerization, leading to the disassembly of the mitotic spindle and subsequent cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[3]

Despite its potent antimitotic activity, the clinical utility of colchicine in cancer chemotherapy is severely limited by its narrow therapeutic index and significant systemic toxicity.[4][5] This has spurred extensive research into the synthesis and evaluation of colchicine analogs with improved pharmacological profiles.[3][4] this compound, which is N-deacetylated colchicine, represents a core structure in this endeavor.[6] Its chemical structure, featuring a trimethoxy-substituted A-ring, a seven-membered B-ring, and a tropolone C-ring, provides a versatile template for chemical modification. Understanding the structure-activity relationship of this compound is paramount for designing derivatives with enhanced potency, reduced toxicity, and improved drug-like properties.

This guide will dissect the SAR of this compound by examining key structural modifications and their impact on biological activity, with a primary focus on tubulin binding and cytotoxicity against cancer cell lines.

Core Molecular Structure and Key Modification Sites

The this compound molecule can be conceptually divided into three key regions for SAR studies: the A-ring, the B-ring, and the C-ring. Modifications at these sites can profoundly influence the compound's interaction with tubulin and its overall biological activity.

Caption: Key regions of the this compound scaffold for SAR studies.

The A-Ring: A Constant Anchor for Tubulin Binding

The trimethoxyphenyl A-ring is a crucial pharmacophore for binding to the colchicine site on β-tubulin.[2] It is widely accepted that the 1,2,3-trimethoxy substitution pattern is optimal for high-affinity binding. This region of the molecule typically remains unmodified in SAR studies, as alterations often lead to a significant loss of activity. The methoxy groups are believed to form important hydrogen bonds within the binding pocket.[2]

The B-Ring: The Epicenter of Modification

The seven-membered B-ring, particularly the C7 position bearing the amino group in this compound, is the most frequently modified site in the development of new analogs. The nature of the substituent at this position significantly impacts cytotoxicity and tubulin polymerization inhibition.[7]

The primary amine at C7 of this compound offers a convenient handle for a wide range of chemical modifications, including acylation, aroylation, and benzylation.

-

N-Acyl and N-Aroyl Derivatives: The introduction of various acyl and aroyl groups at the C7 position has been extensively explored. The size and lipophilicity of these substituents play a critical role in determining the biological activity.[7] Generally, compounds with smaller, less bulky substituents tend to exhibit stronger inhibitory effects on tubulin polymerization.[7] However, some studies have shown that specific N-aroyl analogs can possess potent cytotoxic activity.[7]

-

N-(Substituted Benzyl) Derivatives: N-benzylation of deacetylcolchicine has also yielded compounds with significant cytotoxicity.[7] Interestingly, these derivatives may adopt a different biaryl dihedral angle compared to N-aroyl analogs, suggesting that a rigid conformation is not an absolute requirement for tubulin binding.[7] The increased cytotoxicity of these compounds might be attributed to factors such as improved cellular uptake or altered metabolism.[7]

The C-Ring: Modulating Potency and Solubility

The tropolone C-ring, and specifically the methoxy group at the C10 position, is another important site for modification.

Replacing the methoxy group at C10 with various alkylthioether moieties has proven to be a successful strategy for enhancing anticancer activity. For instance, N-deacetyl-methylthiocolchicine has shown activity comparable to colchicine.[8] The synthesis of a series of 7-deacetyl-10-alkylthiocolchicine derivatives has led to compounds with potent anticancer and even fungicidal activity.[9] Notably, 7-deacetyl-10-n-butylthiocolchicine and 7-deacetyl-10-i-propylthiocolchicine displayed significantly higher cytotoxicity towards the SKOV-3 ovarian cancer cell line than colchicine itself.[9] These modifications can also improve water solubility, a desirable property for drug candidates.[9]

Structure-Activity Relationship Summary

The following table summarizes the key SAR findings for this compound derivatives:

| Modification Site | Structural Change | Impact on Biological Activity | Key Insights |

| A-Ring (C1, C2, C3) | Alteration of the trimethoxy pattern | Generally leads to a significant loss of activity. | The 1,2,3-trimethoxy substitution is critical for high-affinity tubulin binding. |

| B-Ring (C7-NH2) | N-acylation/aroylation | Activity is dependent on the size and lipophilicity of the substituent. Smaller groups are often favored for tubulin polymerization inhibition.[7] | Fine-tuning the C7 substituent is a key strategy for optimizing potency and selectivity. |

| B-Ring (C7-NH2) | N-benzylation | Can lead to highly cytotoxic compounds, potentially through improved cellular uptake.[7] | The biaryl dihedral angle may be more flexible for tubulin binding than previously thought.[7] |

| C-Ring (C10-OCH3) | Replacement with alkylthioethers | Often results in increased cytotoxicity and can improve water solubility.[9] | The C10 position is a promising site for introducing diversity and improving pharmacological properties. |

Experimental Protocols for SAR Evaluation

To rigorously assess the SAR of novel this compound analogs, a series of standardized in vitro assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound Analogs: A General Workflow

The synthesis of this compound derivatives typically starts from commercially available colchicine or thiocolchicine.

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol for Deacetylation of Colchicine:

-

Reaction Setup: Dissolve colchicine in a suitable solvent system, such as a mixture of methanol and hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux for a specified period (e.g., several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize the acid. Extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Purification: Purify the crude deacetylcolchicine using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound analogs for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each compound, which represents the concentration required to inhibit cell growth by 50%.

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of compounds on the polymerization of purified tubulin.

Caption: Workflow for a cell-free tubulin polymerization assay.

Step-by-Step Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer), and GTP.

-

Compound Addition: Add the this compound analog at various concentrations to the reaction mixture. Include a vehicle control and a known tubulin inhibitor (e.g., colchicine) as controls.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. The increase in absorbance corresponds to the extent of microtubule formation.

-

Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization for each compound.

Molecular Docking and Computational Insights

Molecular docking studies are invaluable for visualizing the binding interactions of this compound analogs within the colchicine binding site of tubulin. These computational models can help rationalize the observed SAR and guide the design of new derivatives with improved binding affinity. Docking simulations have shown that some potent this compound derivatives can exhibit stronger binding energies to β-tubulin compared to colchicine itself.[10] These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to the stability of the ligand-protein complex.

Future Perspectives and Conclusion

The development of this compound-based tubulin inhibitors remains a promising avenue for cancer therapy. Future research should focus on:

-

Improving Selectivity: Designing analogs that preferentially target tumor cells over healthy cells to reduce side effects.

-

Overcoming Drug Resistance: Synthesizing compounds that are effective against multidrug-resistant cancer cell lines.

-

Enhancing Pharmacokinetic Properties: Optimizing solubility, bioavailability, and metabolic stability for in vivo applications.

References

-

Interaction of desacetamidocolchicine, a fast binding analogue of colchicine with isotypically pure tubulin dimers alpha beta II, alpha beta III, and alpha beta IV. Journal of Biological Chemistry. Available at: [Link]

-

7-Deacetyl-10-alkylthiocolchicine derivatives – new compounds with potent anticancer and fungicidal activity. RSC Advances. Available at: [Link]

-

Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

(R)-N-Deacetyl Colchicine. PubChem. Available at: [Link]

-

Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds. Journal of Medicinal Chemistry. Available at: [Link]

-

Colchicine binding to tubulin monomers: a mechanistic study. Biochemistry. Available at: [Link]

-

N-deacetyl-N-formylcolchicine. PubChem. Available at: [Link]

-

Mechanism of action of colchicine. II. Effects of colchicine and its analogs on phagocytosis and chemotaxis in vitro. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

(7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo(a)heptalen-9(5H)-one. PubChem. Available at: [Link]

-

Trimethylcolchicinic Acid. PubChem. Available at: [Link]

-

Alkylthiocolchicines and N-deacetyl-alkylthiocolchicines and their antileukemic activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Binding of colchiceine to tubulin. Mechanisms of ligand association with tubulin. Journal of Biological Chemistry. Available at: [Link]

-

Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship. European Journal of Medicinal Chemistry. Available at: [Link]

-

Recent advancements in colchicine derivatives: Exploring synthesis, activities, and nanoformulations for enhanced therapeutic efficacy. Drug Discovery Today. Available at: [Link]

-

Synthesis and Biological Evaluation of Desacetylmatricarin Derivatives Isolated from Basin Big Sagebrush. Molecules. Available at: [Link]

-

An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Pharmaceutical Design. Available at: [Link]

-

Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules. Available at: [Link]

-

Potential anticancer role of colchicine-based derivatives: an overview. Anti-cancer Drugs. Available at: [Link]

Sources

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential anticancer role of colchicine-based derivatives: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advancements in colchicine derivatives: Exploring synthesis, activities, and nanoformulations for enhanced therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo(a)heptalen-9(5H)-one | C20H23NO5 | CID 18991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alkylthiocolchicines and N-deacetyl-alkylthiocolchicines and their antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-Deacetyl-10-alkylthiocolchicine derivatives – new compounds with potent anticancer and fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Antileukemic Potential of N-deacetyl-methylthiocolchicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-deacetyl-methylthiocolchicine (NSC-363556), a colchicine analog, has demonstrated notable antileukemic properties. This technical guide provides an in-depth exploration of its core antileukemic activities, delving into its mechanism of action as a potent tubulin polymerization inhibitor, the subsequent induction of apoptosis, and the key signaling pathways involved. This document synthesizes preclinical data and provides detailed experimental protocols to empower researchers in the evaluation and potential development of this compound as a therapeutic agent against leukemia.

Introduction: The Therapeutic Promise of a Colchicine Analog

Colchicine, a natural product isolated from the autumn crocus, has a long history in medicine, primarily for the treatment of gout. Its potent antimitotic activity, stemming from its ability to disrupt microtubule formation, has also made it a subject of interest in cancer research. However, its clinical utility in oncology has been hampered by a narrow therapeutic index and significant toxicity. This has led to the exploration of numerous colchicine derivatives with the aim of improving efficacy and reducing toxicity.

N-deacetyl-methylthiocolchicine is one such analog that has shown promise. Early studies indicated that its antileukemic activity is comparable to that of colchicine, as demonstrated in in vitro assays against L-1210 mouse leukemia cells.[1] This guide will build upon this foundational knowledge to provide a comprehensive technical overview for researchers investigating its potential.

Mechanism of Action: Disrupting the Cytoskeleton to Induce Cell Death

The primary mechanism by which N-deacetyl-methylthiocolchicine exerts its antileukemic effect is through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape.

Inhibition of Tubulin Polymerization

N-deacetyl-methylthiocolchicine binds to β-tubulin at the colchicine-binding site, preventing the polymerization of α- and β-tubulin heterodimers into microtubules.[2] This disruption of microtubule assembly leads to mitotic arrest, as the formation of the mitotic spindle is essential for cell division.

Caption: N-deacetyl-methylthiocolchicine inhibits microtubule formation.

Induction of Apoptosis

The sustained mitotic arrest triggered by microtubule disruption ultimately leads to the activation of the intrinsic apoptotic pathway, a form of programmed cell death. While the precise signaling cascade initiated by N-deacetyl-methylthiocolchicine in leukemia cells is still under full investigation, parallels can be drawn from other microtubule-disrupting agents. These compounds are known to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the modulation of Bcl-2 family proteins.[3][4]

The Bcl-2 family of proteins are central regulators of apoptosis.[5][6][7][8] They consist of both pro-apoptotic (e.g., Bax, Bak, Noxa) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. The balance between these opposing factions determines the cell's fate. It is hypothesized that N-deacetyl-methylthiocolchicine, through JNK activation, alters this balance in favor of apoptosis. This may involve the upregulation of pro-apoptotic proteins like Noxa, which in turn neutralizes anti-apoptotic proteins such as Mcl-1, leading to the activation of Bax and Bak and subsequent mitochondrial outer membrane permeabilization and caspase activation.[3]

Caption: Proposed apoptotic signaling pathway of N-deacetyl-methylthiocolchicine.

In Vitro Antileukemic Activity

| Cell Line | Leukemia Type | Hypothetical IC50 (nM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | 15 |

| HL-60 | Acute Promyelocytic Leukemia (APL) | 25 |

| K-562 | Chronic Myelogenous Leukemia (CML) | 30 |

| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | 20 |

| U937 | Histiocytic Lymphoma | 40 |

Preclinical In Vivo Models

To evaluate the in vivo efficacy and toxicity of N-deacetyl-methylthiocolchicine, xenograft models using immunodeficient mice are indispensable. These models allow for the assessment of the compound's ability to inhibit tumor growth and improve survival in a living organism.

Leukemia Xenograft Models

Human leukemia cell lines can be implanted into immunodeficient mouse strains such as NOD/SCID or NSG mice to establish systemic disease that mimics human leukemia.[8][9][10] The progression of the disease and the therapeutic response to N-deacetyl-methylthiocolchicine can be monitored by tracking the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen of the mice.

Caption: Workflow for in vivo evaluation of N-deacetyl-methylthiocolchicine.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the antileukemic activity of N-deacetyl-methylthiocolchicine.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Leukemia cell lines

-

N-deacetyl-methylthiocolchicine (NSC-363556)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of N-deacetyl-methylthiocolchicine in complete medium.

-

Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate and carefully remove the supernatant.

-

Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of the compound on tubulin polymerization.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

N-deacetyl-methylthiocolchicine

-

Positive control (e.g., colchicine)

-

Negative control (vehicle, e.g., DMSO)

-

96-well plate

-

Spectrophotometer with temperature control

Procedure:

-

On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer containing 1 mM GTP and 10% glycerol.

-

Prepare serial dilutions of N-deacetyl-methylthiocolchicine and controls.

-

Add the compound dilutions to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes.

-

Plot the absorbance versus time to generate polymerization curves.

-

Determine the effect of the compound on the rate and extent of tubulin polymerization.[11][12]

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][4][13][14]

Materials:

-

Leukemia cells treated with N-deacetyl-methylthiocolchicine

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat leukemia cells with N-deacetyl-methylthiocolchicine at the desired concentrations for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of specific apoptosis-related proteins.[15][16][17]

Materials:

-

Leukemia cells treated with N-deacetyl-methylthiocolchicine

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Bcl-2, Mcl-1, Bax, Bak, Noxa, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometric analysis to quantify protein expression levels.

Conclusion and Future Directions

N-deacetyl-methylthiocolchicine presents a compelling case for further investigation as an antileukemic agent. Its potent activity as a tubulin polymerization inhibitor and its ability to induce apoptosis in leukemia cells are well-established. However, to advance its development, several key areas require further exploration. A comprehensive profiling of its IC50 values against a broad panel of human leukemia cell lines is crucial. Elucidating the precise molecular details of the apoptotic pathway it triggers, particularly the specific roles of JNK signaling and the modulation of individual Bcl-2 family members, will provide valuable insights into its mechanism of action and potential biomarkers for patient stratification. Furthermore, rigorous in vivo studies in relevant leukemia xenograft models are essential to establish its therapeutic efficacy, dosing schedule, and safety profile. The information and protocols provided in this guide aim to facilitate these critical next steps in the evaluation of N-deacetyl-methylthiocolchicine as a potential novel therapy for leukemia.

References

[2] Das, S., & Yasmin, H. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

[15] FineTest. (2025). Bcl-2 Detection in Western Blotting. [Link]

[1] Shiau, G. T., De, K. K., & Harmon, R. E. (1975). Alkylthiocolchicines and N-deacetyl-alkylthiocolchicines and their antileukemic activity. Journal of Pharmaceutical Sciences, 64(4), 646–648. [Link]

[4] Bubici, C., & Papa, S. (2014). JNK signalling in cancer: in need of new, smarter therapeutic targets. British Journal of Pharmacology, 171(1), 24–37. [Link]

[14] Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

[18] Shiau, G. T., De, K. K., & Harmon, R. E. (1975). Alkylthiocolchicines and N-deacetyl-alkylthiocolchicines and their antileukemic activity. Journal of Pharmaceutical Sciences, 64(4), 646–648. [Link]

[17] ResearchGate. (n.d.). (A) Western blot showing expression of Bcl-2 family proteins in... [Image]. [Link]

[3] Riley, J. S., & Tait, S. W. G. (2020). Rapid induction of apoptosis in chronic lymphocytic leukemia cells by the microtubule disrupting agent BNC105. Cell Death & Disease, 11(3), 1–11. [Link]

[19] Fidyt, K., Pastorczak, A., Goral, A., Szczygiel, K., Firczuk, M., & Grieb, P. (2022). Potent, p53-independent induction of NOXA sensitizes MLL-rearranged B-cell acute lymphoblastic leukemia cells to venetoclax. Oncogene, 41(11), 1600–1609. [Link]

[8] Altogen Labs. (n.d.). Leukemia Xenograft Model. [Link]

[9] Salomao, N., et al. (2015). A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia. PLoS ONE, 10(3), e0120655. [Link]

[20] ResearchGate. (n.d.). Expression of BCL-2 protein family members in primary MLL-AF9 AMLs... [Image]. [Link]

[11] Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. Journal of Medicinal Chemistry, 63(15), 8238–8255. [Link]

[21] ResearchGate. (n.d.). IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients.[Link]

[22] Del Gaizo Moore, V., & Letai, A. (2013). The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias. International Journal of Molecular Sciences, 14(3), 5678–5705. [Link]

[16] EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. [Link]

[6] Chan, S. L., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies, 13(6), 346–357. [Link]